tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 2408971-46-8
VCID: VC4335633
InChI: InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CC(C1)(CN)F
Molecular Formula: C10H18FNO2
Molecular Weight: 203.257

tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate

CAS No.: 2408971-46-8

Cat. No.: VC4335633

Molecular Formula: C10H18FNO2

Molecular Weight: 203.257

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate - 2408971-46-8

Specification

CAS No. 2408971-46-8
Molecular Formula C10H18FNO2
Molecular Weight 203.257
IUPAC Name tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate
Standard InChI InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3
Standard InChI Key XNQTWZWUAYMTEI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CC(C1)(CN)F

Introduction

Synthesis Pathways

The synthesis of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate typically involves:

  • Cyclobutane Formation: The cyclobutane core can be synthesized through [2+2] cycloaddition reactions or other cyclization methods.

  • Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Aminomethylation: The aminomethyl group is added via reductive amination or alkylation reactions.

  • Esterification: The tert-butyl ester is introduced using tert-butyl alcohol and an activating agent like dicyclohexylcarbodiimide (DCC).

Pharmaceutical Research

Compounds with fluorinated cyclobutanes are increasingly studied in drug discovery due to their:

  • Metabolic Stability: Fluorine atoms enhance resistance to enzymatic degradation.

  • Lipophilicity: Facilitates membrane permeability for drug candidates.

  • Potential Bioactivity: The aminomethyl group can interact with biological targets, such as enzymes or receptors.

Material Science

The unique structural features of this compound may also make it relevant in designing specialty polymers or materials with specific mechanical or thermal properties.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environments.

    • 13C^13C-NMR for carbon skeleton analysis.

    • 19F^19F-NMR to confirm fluorine placement.

  • Mass Spectrometry (MS):

    • Molecular ion peak to confirm molecular weight.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups (e.g., amines, esters).

  • High-Performance Liquid Chromatography (HPLC):

    • Determines purity and potential impurities.

Challenges

  • The strained cyclobutane ring can pose synthetic challenges due to its reactivity.

  • Fluorination requires specialized reagents and conditions.

Future Directions

Research into fluorinated cyclobutane derivatives like this compound could focus on:

  • Developing new synthetic methodologies for efficient production.

  • Exploring biological activity for pharmaceutical applications.

  • Studying physicochemical properties for material science innovations.

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